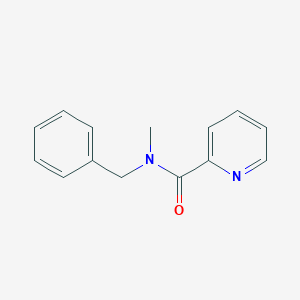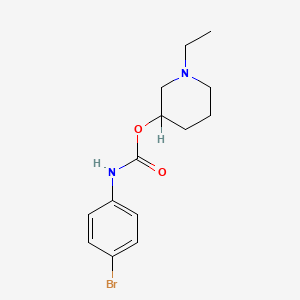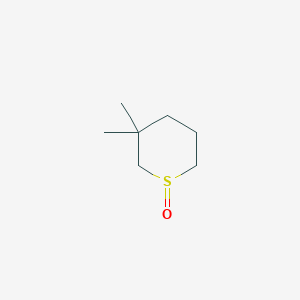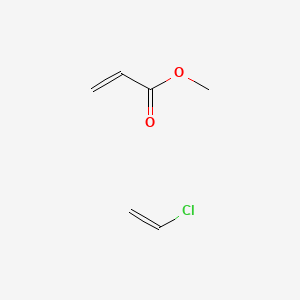![molecular formula C6H4ClF5 B14694114 4-[Chloro(difluoro)methyl]-5,5,5-trifluoropenta-1,3-diene CAS No. 31506-41-9](/img/structure/B14694114.png)
4-[Chloro(difluoro)methyl]-5,5,5-trifluoropenta-1,3-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[Chloro(difluoro)methyl]-5,5,5-trifluoropenta-1,3-diene is a chemical compound characterized by the presence of multiple fluorine atoms and a chloro(difluoro)methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Chloro(difluoro)methyl]-5,5,5-trifluoropenta-1,3-diene typically involves the use of difluoromethylation reagents. One common method is the reaction of a suitable precursor with ClCF2H (chlorodifluoromethane) under specific conditions . The reaction conditions often include the use of a base and a solvent such as dimethyl sulfoxide (DMSO) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced techniques to ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-[Chloro(difluoro)methyl]-5,5,5-trifluoropenta-1,3-diene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles.
Oxidation and Reduction: It can also undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMSO or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine may yield an amine derivative of the compound, while oxidation may produce a corresponding carboxylic acid or ketone.
Wissenschaftliche Forschungsanwendungen
4-[Chloro(difluoro)methyl]-5,5,5-trifluoropenta-1,3-diene has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-[Chloro(difluoro)methyl]-5,5,5-trifluoropenta-1,3-diene involves its interaction with specific molecular targets. The presence of multiple fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity . The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluorinated Quinolines: These compounds also contain multiple fluorine atoms and exhibit similar chemical properties.
Difluoromethylated Alkenes: Compounds with difluoromethyl groups attached to alkenes share similar reactivity patterns.
Uniqueness
4-[Chloro(difluoro)methyl]-5,5,5-trifluoropenta-1,3-diene is unique due to its specific combination of a chloro(difluoro)methyl group and a trifluoropenta-1,3-diene backbone. This unique structure imparts distinct chemical properties, such as increased reactivity in nucleophilic substitution reactions and enhanced stability in oxidative conditions .
Eigenschaften
CAS-Nummer |
31506-41-9 |
|---|---|
Molekularformel |
C6H4ClF5 |
Molekulargewicht |
206.54 g/mol |
IUPAC-Name |
4-[chloro(difluoro)methyl]-5,5,5-trifluoropenta-1,3-diene |
InChI |
InChI=1S/C6H4ClF5/c1-2-3-4(5(7,8)9)6(10,11)12/h2-3H,1H2 |
InChI-Schlüssel |
WFWYEROBRGQMTR-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC=C(C(F)(F)F)C(F)(F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-2-[(methylsulfanyl)methoxy]propane](/img/structure/B14694032.png)
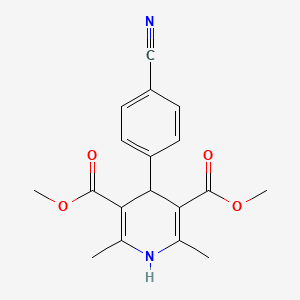
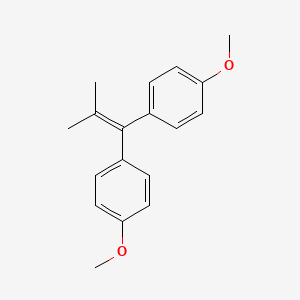
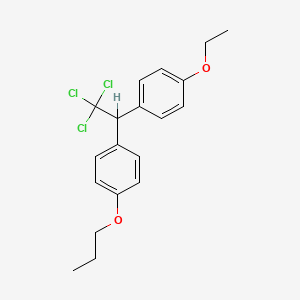
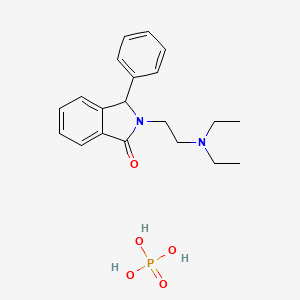
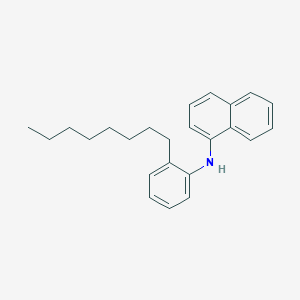
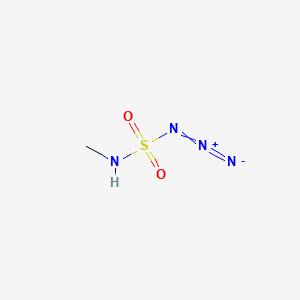
![2-[Bis(3-methylphenoxy)phosphorylamino]ethyl-[6-[2-[bis(3-methylphenoxy)phosphorylamino]ethyl-dimethylazaniumyl]hexyl]-dimethylazanium;dibromide](/img/structure/B14694078.png)
